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3-Chloro-6-(thiophen-3-

yl)pyridazine

CAS No.: 78784-79-9

Cat. No.: B3154910

Get Quote

Executive Summary
The fusion of thiophene moieties onto pyridazine cores represents a strategic scaffold design in

modern medicinal chemistry and organic electronics.[1] This guide analyzes the structural

integrity, synthetic pathways, and conformational dynamics of thiophene-substituted

pyridazines.[1][2][3] Unlike simple bioisosteres, this scaffold offers unique electronic modulation

through the sulfur atom's polarizability and the nitrogen-rich pyridazine core's hydrogen bond

accepting capability.[1][3] This document serves as a technical blueprint for researchers

targeting this motif for kinase inhibition, anti-inflammatory agents, or optoelectronic materials.[1]

[2][3]

Synthetic Architectures: The Regioselectivity
Challenge
The construction of thiophene-pyridazine hybrids generally follows two distinct logical

pathways: de novo ring construction or late-stage functionalization.[1][2] For high-precision
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drug discovery, the Inverse Electron Demand Diels-Alder (iEDDA) reaction stands out as the

most authoritative method due to its atom economy and predictable regioselectivity.[2][3]

The iEDDA Protocol (Tetrazine Ligation)
This method utilizes electron-deficient 1,2,4,5-tetrazines reacting with electron-rich thiophene-

substituted alkynes or enamines.[1][2][3] The reaction is driven by the irreversible extrusion of

nitrogen gas (

).[2][3]

Mechanism:

Cycloaddition followed by retro-Diels-Alder ($ -N_2 $).[1][2][3]

Causality: The choice of this pathway avoids harsh acidic conditions often required for

hydrazine condensations, preserving sensitive thiophene functionalities.[1][2][3]

Palladium-Catalyzed Cross-Couplings
For modifying existing pyridazine cores, Suzuki-Miyaura and Stille couplings are standard.[1][2]

[3] However, the electron-deficient nature of pyridazine makes oxidative addition challenging at

the 3- and 6-positions without activating groups (e.g., chlorides or triflates).[1][2][3]

Diagram 1: Synthetic Logic Flow for Thiophene-Pyridazine Scaffolds
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Caption: Logical workflow comparing iEDDA cycloaddition vs. Pd-catalyzed coupling for

scaffold synthesis.

Structural Characterization & Conformational
Analysis
The bioactivity of thiophene-substituted pyridazines is governed by the dihedral angle between

the two aromatic rings.[2][3] This planarity—or lack thereof—dictates the molecule's ability to

intercalate into DNA or fit into narrow enzyme binding pockets (e.g., COX-2 active sites).[1][2]

[3]

X-Ray Crystallographic Insights
Analysis of crystal structures (e.g., 5,7-dimethylthieno[3,4-d]pyridazine) reveals critical

geometric parameters.

Planarity: The fused thieno[3,4-d]pyridazine system is essentially planar, maximizing

-conjugation.[1][2][3] However, single-bond linked systems (e.g., 3-(2-thienyl)pyridazine)
often exhibit a twist.[1][2][3]

Bond Lengths: The

bond length in these systems typically hovers around 1.36–1.38 Å, intermediate between a
single and double bond, confirming significant electron delocalization across the heterocyclic
junction.[1][3]

Intermolecular Forces:

-

stacking is a dominant feature in the solid state, often leading to "hand-shake" linear chain
motifs in crystal packing.[1][2][3][4]

Conformational Dynamics (Atropisomerism)
The rotation around the C-C bond connecting the thiophene and pyridazine rings is not free.[3]
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S...N Interactions: A specific non-covalent interaction often exists between the thiophene

sulfur and the pyridazine nitrogen.[3] This "chalcogen bond" or electrostatic attraction can

lock the conformation into a planar syn or anti orientation, reducing the entropic penalty upon

binding to a biological target.[1][2][3]

Dihedral Angles: Experimental data suggests twist angles ranging from 5° to 21°, depending

on steric bulk at the ortho-positions.[1][2][3]

Table 1: Representative Structural Parameters

Parameter Value Range Significance

N-N Bond Length 1.34 – 1.39 Å
Indicates aromatic character

and delocalization.[1][2]

Dihedral Angle 0° – 25°

Determines planarity; <10°

suggests strong conjugation.

[1][2]

S...N Distance 2.9 – 3.2 Å

Potential intramolecular

chalcogen bonding stabilizing

the conformer.[1][3]

-Stacking Dist. 3.4 – 3.8 Å

Critical for solid-state packing

and intercalation properties.[1]

[2]

Experimental Protocol: iEDDA Synthesis of 3,6-Di(2-
thienyl)pyridazine
This protocol describes the synthesis of a thiophene-pyridazine derivative using the Inverse

Electron Demand Diels-Alder reaction.[2][4] This approach is self-validating due to the visible

color change (loss of tetrazine color) and gas evolution (

).[2][3]

Materials
Precursor: 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine (pink/magenta solid).[1][2][3]
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Dienophile: 2-Ethynylthiophene.[1][2]

Solvent: Toluene (anhydrous).[1][2][3]

Purification: Silica gel chromatography.[1][2]

Step-by-Step Methodology
Reaction Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar

and reflux condenser, dissolve 1.0 mmol of the tetrazine precursor in 15 mL of anhydrous

toluene.

Note: The solution should appear vibrant magenta/pink.[1][2][3]

Addition: Add 2.2 mmol (1.1 equivalents per reaction site) of 2-ethynylthiophene via syringe.

Thermal Activation: Heat the mixture to reflux (

) under an argon atmosphere.

Validation Check: Monitor the reaction by the evolution of nitrogen gas bubbles. The

magenta color will fade to yellow/orange as the tetrazine core is consumed.[1][3]

Completion: Continue reflux for 12–24 hours until TLC indicates complete consumption of

the tetrazine.

Workup: Cool to room temperature. Remove solvent under reduced pressure.[1][2]

Purification: Purify the crude residue via flash column chromatography (Hexanes:Ethyl

Acetate gradient).

Characterization: Confirm structure via

NMR (look for disappearance of alkyne proton and appearance of pyridazine aromatic
singlet).

Diagram 2: Pharmacophore & Signaling Interaction (COX-2 Inhibition Context)
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Caption: Mechanism of action for thiophene-pyridazine derivatives in COX-2 inhibition

pathways.[1][2][3]

Physicochemical Properties & Applications
The thiophene-pyridazine scaffold is not merely a structural spacer; it is an active electronic

component.[1][2]

Electronic Modulation: The electron-deficient pyridazine acts as an electron acceptor, while

the electron-rich thiophene acts as a donor.[1][2][3] This creates a "Push-Pull" system

(Donor-
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-Acceptor), narrowing the HOMO-LUMO gap.[1][2][3] This property is exploited in Organic
Light Emitting Diodes (OLEDs) and fluorescence imaging.[1][2][3]

Lipophilicity (LogP): Thiophene substitution significantly increases lipophilicity compared to

furan or pyridine analogs, improving membrane permeability for drug candidates.[1][2][3]

Metabolic Stability: The thiophene ring is susceptible to metabolic oxidation (S-oxidation).[2]

[3] However, substitution at the 2- and 5-positions blocks the primary metabolic soft spots,

enhancing in vivo half-life.[1][2][3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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